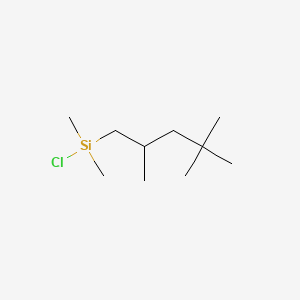

Chlorodimethyl(2,4,4-trimethylpentyl)silane

Descripción general

Descripción

Chlorodimethyl(2,4,4-trimethylpentyl)silane is a chemical compound belonging to the organosilicon family. It is a colorless liquid with a molecular weight of 206.83 g/mol and a boiling point of 220-222°C. This compound is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorodimethyl(2,4,4-trimethylpentyl)silane can be synthesized through the reaction of chlorodimethylsilane with 2,4,4-trimethylpentyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored closely to ensure high yield and purity of the final product. The compound is then purified through distillation to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Chlorodimethyl(2,4,4-trimethylpentyl)silane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form various silane derivatives.

Oxidation Reactions: It can be oxidized to form silanols and other oxidized silicon compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in the presence of a base and under anhydrous conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution Reactions: The major products are organosilicon compounds where the chlorine atom is replaced by the nucleophile.

Reduction Reactions: The products are various silane derivatives.

Oxidation Reactions: The major products include silanols and other oxidized silicon compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chlorodimethyl(2,4,4-trimethylpentyl)silane is primarily utilized in chemical synthesis as a reagent. Its ability to introduce silane functionalities into organic molecules makes it valuable in:

- Silylation Reactions : The compound can be used to modify alcohols and amines, enhancing their reactivity and solubility in organic solvents. This is particularly useful in the synthesis of siloxane polymers and other silane derivatives.

- Formation of Siloxanes : It serves as a precursor for the preparation of siloxane compounds through hydrolysis and condensation reactions. These siloxanes are essential in producing silicone materials that exhibit thermal stability and flexibility.

Material Science

In material science, the incorporation of this compound into polymers and coatings has been explored due to its ability to improve surface properties:

- Surface Modification : The compound can modify surfaces to enhance hydrophobicity or adhesion properties. This application is crucial in developing water-repellent coatings for textiles and construction materials.

- Composite Materials : It is used as a coupling agent in composite materials to improve the bonding between inorganic fillers (like silica) and organic matrices. This enhances mechanical properties and thermal stability.

Catalysis

This compound has been investigated as a catalyst or catalyst modifier in various reactions:

- Hydrosilylation Reactions : The compound can facilitate hydrosilylation processes where silanes react with alkenes or alkynes to form siloxanes. This application is vital in producing silicone-based products.

- Catalyst Support : It can be used to functionalize catalyst supports, enhancing their activity and selectivity in organic reactions.

Case Study 1: Silylation of Alcohols

In a study examining the silylation of alcohols using this compound, researchers reported improved yields compared to traditional silylating agents. The reaction conditions were optimized to achieve high selectivity for the desired silyl ethers.

Case Study 2: Surface Treatment of Polymers

A project focused on using this compound for surface treatment of polymer films demonstrated enhanced water repellency. The treated surfaces exhibited a significant decrease in water contact angle compared to untreated samples.

Mecanismo De Acción

The mechanism by which chlorodimethyl(2,4,4-trimethylpentyl)silane exerts its effects involves the formation of silicon-carbon bonds. The compound can react with various nucleophiles, leading to the substitution of the chlorine atom. This reaction is facilitated by the presence of a catalyst and occurs under anhydrous conditions to prevent hydrolysis .

Comparación Con Compuestos Similares

Similar Compounds

- Chlorodimethylsilane

- Chlorotrimethylsilane

- Chloromethylsilane

Uniqueness

Chlorodimethyl(2,4,4-trimethylpentyl)silane is unique due to its bulky 2,4,4-trimethylpentyl group, which provides steric hindrance and affects its reactivity compared to other similar compounds. This steric effect can influence the compound’s behavior in substitution reactions, making it a valuable reagent in specific synthetic applications.

Actividad Biológica

Chlorodimethyl(2,4,4-trimethylpentyl)silane (C10H23ClSi) is an organosilicon compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive analysis of its biological activity based on diverse research findings.

- Molecular Formula : C10H23ClSi

- Molecular Weight : 206.83 g/mol

- Structure : The compound features a silicon atom bonded to two methyl groups and a 2,4,4-trimethylpentyl group, along with a chlorine atom.

This compound has been investigated for its activity as a potential inhibitor of protein tyrosine kinases (PTKs), which play critical roles in cell signaling pathways associated with cancer and autoimmune diseases. The inhibition of PTKs can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Case Studies and Research Findings

-

Inhibition of c-FMS Kinase :

- A study indicated that compounds similar to this compound could inhibit c-FMS kinase, which is implicated in various cancers and inflammatory diseases. The research highlighted the potential for these compounds to treat conditions like ovarian cancer and rheumatoid arthritis by targeting abnormal kinase activity .

- Toxicological Assessment :

- Silanization Effects :

Summary of Biological Activities

Safety and Handling

This compound should be handled with care due to its potential toxicity. Appropriate safety measures include:

- Use of personal protective equipment (PPE) such as gloves and goggles.

- Ensuring adequate ventilation in work areas.

- Following disposal regulations for hazardous materials.

Propiedades

IUPAC Name |

chloro-dimethyl-(2,4,4-trimethylpentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClSi/c1-9(7-10(2,3)4)8-12(5,6)11/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMJSYGBKPQLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000860 | |

| Record name | Chloro(dimethyl)(2,4,4-trimethylpentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79957-95-2 | |

| Record name | Chlorodimethyl(2,4,4-trimethylpentyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79957-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodimethyl(2,4,4-trimethylpentyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079957952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(dimethyl)(2,4,4-trimethylpentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(2,4,4-trimethylpentyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.